Cyclooctanamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cyclooctanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c9-8-6-4-2-1-3-5-7-8/h8H,1-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSOHBWMXECKEKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9063900 | |
| Record name | Cyclooctanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9063900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5452-37-9 | |
| Record name | Cyclooctylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5452-37-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclooctylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005452379 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclooctanamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18965 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclooctanamine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclooctanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9063900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclooctylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.267 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLOOCTYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HE0JPO6GS5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for Cyclooctanamine and Its Derivatives
Classical and Established Synthesis Routes for Cyclooctanamine
Several well-established methods exist for the synthesis of this compound, relying on the transformation of readily available cyclooctane (B165968) precursors.
Cyclooctanone (B32682) oxime, readily prepared from cyclooctanone and hydroxylamine (B1172632) hydrochloride under mild conditions arpgweb.com, serves as a direct precursor to this compound. The reduction of the oxime functional group to an amine can be achieved through various reducing agents. Common laboratory methods include the use of strong reducing agents like lithium aluminum hydride (LiAlH₄). Alternatively, catalytic hydrogenation, employing catalysts such as rhodium on alumina (B75360) (Rh/Al₂O₃) under a hydrogen atmosphere, is also an effective method for converting oximes to primary amines google.comchemicalbook.comlookchem.com.
A straightforward approach to synthesizing this compound involves the nucleophilic substitution reaction between cyclooctyl bromide and ammonia (B1221849) ontosight.aiepo.org. In this reaction, ammonia acts as the nucleophile, attacking the electrophilic carbon atom bonded to the bromine, displacing the bromide ion. To minimize the formation of secondary and tertiary amines (dialkylation and trialkylation), an excess of ammonia is typically employed. This reaction is generally carried out in a polar solvent to facilitate the dissolution of reactants and intermediates.
Nitrocyclooctane can serve as a precursor for the synthesis of this compound through catalytic hydrogenation lookchem.com. This process involves the reduction of the nitro group (-NO₂) to an amino group (-NH₂) using hydrogen gas in the presence of a metal catalyst. Common catalysts for this transformation include Raney nickel (Ra-Ni), palladium on carbon (Pd/C), or platinum on carbon (Pt/C), typically performed in alcoholic solvents under moderate hydrogen pressure lookchem.comrsc.org. Alternatively, transfer hydrogenation using agents like hydrazine (B178648) hydrate (B1144303) in the presence of catalysts such as gold nanoparticles can also achieve the reduction of nitro compounds to amines lookchem.com.
Table 1: Classical Synthesis Routes for this compound
| Method | Starting Material | Reagents/Conditions | Yield (Typical/Reported) |
| Reduction of Cyclooctanone Oxime | Cyclooctanone Oxime | Reducing agents (e.g., LiAlH₄) or Catalytic hydrogenation (e.g., Rh/Al₂O₃) | Not specified |
| Reaction with Ammonia | Cyclooctyl Bromide | Ammonia (excess), polar solvent | Not specified |
| Catalytic Hydrogenation of Nitrocyclooctane | Nitrocyclooctane | H₂, Catalyst (e.g., Ni, Pd/C, Pt/C), solvent (e.g., ethanol) | Not specified |
Advanced Synthetic Strategies for N-Substituted this compound Derivatives
Beyond the synthesis of the parent this compound, various methods are employed to introduce substituents onto the nitrogen atom, creating a diverse range of N-substituted this compound derivatives.
Reductive amination is a versatile method for forming new carbon-nitrogen bonds, typically involving the reaction of a carbonyl compound (aldehyde or ketone) with an amine, followed by the reduction of the intermediate imine or enamine youtube.compearson.com. This strategy is widely used to synthesize N-substituted this compound derivatives.
For instance, N-(butan-2-yl)this compound can be synthesized by reacting cyclooctanone with butan-2-amine. The initial condensation forms an imine, which is subsequently reduced using agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) .
Another approach involves reacting this compound itself with a carbonyl compound. For example, N-(furan-2-ylmethyl)this compound is prepared by condensing this compound with furfural (B47365) (furan-2-carbaldehyde) in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN), yielding the product in approximately 70–75% yield vulcanchem.com. Similarly, this compound can be reacted with 6-methyl-2-pyridinecarboxylaldehyde in the presence of activated molecular sieves to form an imine precursor, which can then be reduced to the corresponding N-substituted amine scholaris.ca.
Nucleophilic substitution reactions offer another avenue for synthesizing N-substituted this compound derivatives. These reactions typically involve the reaction of an amine nucleophile with an electrophilic substrate containing a good leaving group.
A notable example is the synthesis of N-(furan-2-ylmethyl)this compound, achieved by reacting this compound with 2-(chloromethyl)furan (B1296002) in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF) vulcanchem.com. In this scenario, the amine nitrogen of this compound acts as the nucleophile, displacing the chloride leaving group from the furan (B31954) derivative. Generally, cyclooctyl halides or tosylates can react with primary or secondary amines, or conversely, this compound can react with alkyl halides to form N-substituted derivatives ontosight.ai.
Table 2: Advanced Synthesis Strategies for N-Substituted this compound Derivatives
| Method | Starting Materials | Reagents/Conditions | Product Derivative | Yield (Typical/Reported) |
| Reductive Amination | Cyclooctanone + Butan-2-amine | Reducing agents (NaBH₄, LiAlH₄) | N-(butan-2-yl)this compound | Not specified |
| Reductive Amination | This compound + Furfural | Reducing agent (NaBH₃CN) | N-(furan-2-ylmethyl)this compound | ~70–75% |
| Reductive Amination | This compound + 6-methyl-2-pyridinecarboxylaldehyde | Activated molecular sieves (4Å), solvent (CH₂Cl₂) | Iminopyridine ligand precursor | 70% |
| Nucleophilic Substitution | This compound + 2-(chloromethyl)furan | Anhydrous DMF | N-(furan-2-ylmethyl)this compound | Not specified |
Compound List:
this compound
Cyclooctylamine
Cyclooctanone
Cyclooctanone Oxime
Hydroxylamine hydrochloride
Lithium aluminum hydride (LiAlH₄)
Rhodium on alumina (Rh/Al₂O₃)
Hydrogen
Cyclooctyl Bromide
Ammonia
Nitrocyclooctane
Raney nickel (Ra-Ni)
Palladium on carbon (Pd/C)
Platinum on carbon (Pt/C)
Hydrazine hydrate
Gold nanoparticles
Butan-2-amine
Sodium borohydride (NaBH₄)
Furfural (Furan-2-carbaldehyde)
Sodium cyanoborohydride (NaBH₃CN)
6-methyl-2-pyridinecarboxylaldehyde
2-(chloromethyl)furan
N,N-dimethylformamide (DMF)
Nucleophilic Substitution Reactions
Alkylation Reactions
Alkylation reactions are fundamental in organic synthesis for introducing alkyl groups onto amine nitrogen atoms. While specific literature detailing the alkylation of this compound with 2-ethoxyethyl bromide was not directly identified in the provided search results, the general principles of amine alkylation are well-established. This compound, as a secondary amine, can act as a nucleophile. It can react with alkyl halides, such as 2-ethoxyethyl bromide, in the presence of a base to abstract the halide and form a new carbon-nitrogen bond, yielding a tertiary amine. The reaction typically requires careful control of stoichiometry and reaction conditions to minimize over-alkylation or side reactions. The efficiency and selectivity of such reactions depend on the steric and electronic properties of both the amine and the alkylating agent.
Multi-step Organic Synthesis Techniques
Multi-step organic synthesis techniques are employed to construct complex molecules or introduce specific functionalities that cannot be achieved in a single transformation. For this compound derivatives, these methods might involve building the cyclooctane ring with a pre-existing amine functionality or functionalizing a pre-formed cyclooctane ring. For instance, the synthesis of complex amine structures, such as propargylamines, can involve multiple steps, where this compound might serve as a reactant to build larger molecular architectures rsc.org. Similarly, the synthesis of hydroxylamines, which share structural similarities with amines, often requires multi-step sequences, as seen in the development of methods for trisubstituted hydroxylamines which can involve 16 or more steps in total synthesis mdpi.com.
Cascade Reactions for Complex Ligand Synthesis
Cascade reactions, also known as domino or tandem reactions, are powerful synthetic tools that enable the formation of multiple bonds and functional groups in a single reaction vessel without the isolation of intermediates. This approach is highly efficient for constructing complex molecular frameworks, including those used as ligands in catalysis. While specific cascade reactions targeting this compound-based ligands were not detailed in the provided snippets, propargylamines, which can be synthesized via methods described in the literature, often serve as versatile ligands in transition metal catalysis rsc.org. The development of cascade reactions for synthesizing such complex amine derivatives could significantly streamline access to novel this compound-containing ligands.
Direct N-O Bond Formation Methodologies
Direct formation of the nitrogen-oxygen (N-O) bond is a key transformation for synthesizing hydroxylamines and related compounds. A notable methodology involves the oxidation of amines using benzoyl peroxide (BPO) in the presence of a base like cesium carbonate (Cs₂CO₃) in dichloromethane (B109758) (CH₂Cl₂). This method has demonstrated efficacy with various amines, including this compound, achieving good yields and selectivity for the N-O bond formation over competing C-N bond formation researchgate.netresearchgate.net.
| Amine Substrate | Oxidizing Agent | Base | Solvent | BPO:Water Ratio | Yield (%) | Reference |
| This compound | Benzoyl Peroxide (BPO) | Cs₂CO₃ | CH₂Cl₂ | 3:1 | 90 | researchgate.net, researchgate.net |
This approach offers a direct route to N-O functionalized cyclooctane derivatives, bypassing more circuitous synthetic pathways mdpi.com.
Microwave-Assisted Synthesis Protocols
Microwave irradiation has emerged as a valuable technique for accelerating organic reactions, often leading to reduced reaction times, improved yields, and enhanced purity. Microwave-assisted synthesis protocols have been developed for the efficient preparation of various amine derivatives, including propargylamines, where this compound can be utilized as a reactant rsc.org. A general procedure involves combining the amine, aldehyde, acetylene, and copper catalysts (CuCl/CuCl₂) in water within a microwave vial. Upon irradiation at a specific temperature (e.g., 110°C) for a defined period (e.g., 25 minutes) at a controlled power output (e.g., 100 W), the desired products are formed. Such protocols offer a rapid and efficient means for synthesizing complex amine structures.
Scale-up Considerations for Industrial Production
Scaling up chemical syntheses from laboratory bench to industrial production requires careful consideration of various factors to ensure efficiency, safety, and economic viability. For this compound and its derivatives, key considerations for industrial production include optimizing reaction conditions to maximize yield and minimize by-products, ensuring the purity of starting materials and reagents, and developing robust purification strategies. Process development may involve identifying bottlenecks in specific reaction steps, such as mass transfer limitations or catalyst deactivation, and implementing solutions like improved mixing or catalyst immobilization researchgate.net. Furthermore, the selection of appropriate reactor types, solvent recovery systems, and waste management protocols are critical for sustainable and cost-effective large-scale manufacturing. Basic laboratory practices such as distilling solvents and using reagents without further purification are foundational for scale-up rsc.org.
Stereoselective Synthesis of Chiral this compound Analogues
The synthesis of chiral this compound analogues is essential for applications where specific stereochemistry dictates biological activity or material properties. Stereoselective synthesis aims to produce one enantiomer or diastereomer preferentially over others. Techniques such as kinetic resolution, deracemization, or asymmetric synthesis using chiral catalysts or auxiliaries are employed. While specific examples of stereoselective synthesis directly applied to this compound analogues were not detailed in the provided search results, general principles in amine synthesis highlight the importance of achieving high enantiomeric excess (ee) researchgate.net. For instance, biocatalytic methods using enzymes can offer exceptional stereocontrol, enabling the synthesis of chiral intermediates with high purity. The development of asymmetric catalytic systems or the use of chiral starting materials are common strategies to access enantiomerically enriched this compound derivatives.
Compound List:
this compound
2-ethoxyethyl bromide
Propargylamines
N-(1-cyclohexyl-3-phenylprop-2-ynyl)this compound
Bis-(benzoyloxy)-1,2-diamine
Trisubstituted hydroxylamines
O-benzoyl-N-monosubstituted hydroxylamine
Chiral BHA ligand
10-aza-9-oxakalkitoxin
Dextromethorphan
Cyclohexanone
Piperidine
Enantioselective and Diastereoselective Approaches
Enantioselective and diastereoselective synthesis aims to produce specific stereoisomers of this compound. While direct enantioselective amination of cyclooctane itself is challenging, strategies often involve the asymmetric functionalization of cyclooctene (B146475) derivatives or the synthesis of chiral this compound precursors.
One approach involves the asymmetric allylic amination of olefins. For instance, iridium-catalyzed allylic amination of racemic allylic alcohols has been developed to produce enantioenriched branched primary allylic amines with high regio- and enantioselectivity capes.gov.br. While specific examples directly yielding this compound through this method are not detailed, the principle of using chiral catalysts for asymmetric amination of cyclic systems is established. For example, asymmetric allylic amination reactions using chiral iridium complexes have been employed to synthesize chiral products with high enantiopurity acs.org.
Another strategy involves the synthesis of chiral cyclooctene isomers, which can then be transformed into chiral this compound derivatives. For example, enantiopure chair and twist trans-cyclooctene (B1233481) isomers have been synthesized via regioselective Sharpless asymmetric dihydroxylation of (E)-1,5,9-dectriene triene, followed by ring-closing metathesis and subsequent functional group manipulations researchgate.net. Chemical transformations of these cyclooctenes, such as hydroboration and reductive amination, can lead to chiral this compound derivatives researchgate.net.
Dynamic Kinetic Resolution Methods
Dynamic kinetic resolution (DKR) is a powerful technique that converts a racemic mixture into a single enantiomer by combining an enantioselective transformation with a simultaneous racemization of the starting material. This approach allows for theoretical yields of up to 100%.
Enzymatic methods, particularly using oxidoreductases like cyclohexylamine oxidase (CHAO) and its engineered mutants, have shown potential for the deracemization of racemic amines researchgate.netnih.govresearchgate.net. Kinetic studies have indicated that certain CHAO mutants exhibit higher catalytic efficiency towards this compound compared to the wild-type enzyme, suggesting their applicability in the stereoselective synthesis of chiral this compound derivatives researchgate.netnih.govresearchgate.net. These enzymes, in combination with reducing agents like borane-ammonia complexes, have been successfully applied to the deracemization of other cyclic amines, demonstrating their potential for chiral amine synthesis researchgate.netnih.gov.
DKR processes often involve the combination of an enzyme with a chemical catalyst. For instance, a combination of a lipase (B570770) and a transition-metal catalyst (e.g., palladium) has been used for the dynamic kinetic resolution of racemic phenylethylamine, achieving high yields and enantiomeric excess researchgate.net. While direct applications of DKR specifically for this compound are not extensively detailed in the provided search results, the general principles and successful applications to similar cyclic amines highlight its relevance.
Application of Chiral Auxiliaries and Catalysts
Chiral auxiliaries and catalysts are fundamental tools for achieving enantioselectivity in organic synthesis. They can be covalently attached to a substrate (auxiliary) or used in catalytic amounts (catalyst) to direct the stereochemical outcome of a reaction.
Various chiral catalysts, particularly those based on transition metals like iridium, have been developed for asymmetric amination reactions. For example, iridium-catalyzed direct conversion of allylic alcohols into enantioenriched allylic amines is highly regio- and enantioselective capes.gov.br. Chiral iridium complexes, often employing specific ligands, are utilized in asymmetric allylic amination reactions to produce products with high enantiopurity acs.org. While direct examples involving this compound are scarce, the methodologies are broadly applicable to cyclic amine synthesis.
The concept of catalytically formed chiral auxiliaries has also emerged, where an auxiliary is generated in situ via asymmetric catalysis, subsequently controlling the stereochemistry of further transformations like cyclopropanation and epoxidation nih.gov. This approach alleviates the need for separate chiral catalysts for each step and can be applied to various substrates.
Purification Techniques in this compound Synthesis
After synthesis, purification is a critical step to isolate this compound in high purity. Common techniques employed include distillation, crystallization, and various forms of chromatography.
Reductive amination, a common route to this compound, often involves the reaction of cyclooctanone with an amine followed by reduction . Purification of the resulting product typically involves standard laboratory techniques. For instance, N-benzyl-N-phenyl-cyclooctanamine has been purified using column chromatography over silica (B1680970) gel, employing solvent systems such as ethyl acetate (B1210297) and hexane, or by recrystallization from ethanol (B145695) vulcanchem.com. Similarly, other this compound derivatives have been purified using column chromatography over silica gel with solvent mixtures like ethyl acetate/hexane nih.gov.
In industrial settings, purification methods like distillation and crystallization are employed to obtain this compound in high purity . For specific derivatives, techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used for quality assurance vulcanchem.com.
Reactivity and Reaction Mechanisms of Cyclooctanamine
Fundamental Amine Reactivity of Cyclooctanamine
The core reactivity of this compound stems from the presence of the amino group (-NH₂), which imparts basic and nucleophilic properties to the molecule.
As a primary amine, this compound acts as a Brønsted-Lowry base, readily accepting a proton to form the corresponding cyclooctylammonium ion. This basicity is a fundamental characteristic, allowing it to form stable salts upon reaction with various acids. For instance, it reacts with hydrochloric acid to produce this compound hydrochloride. The basicity of the amine can be a crucial parameter in applications such as medicinal chemistry, where modulating basicity is a strategy to improve pharmacokinetic properties of drug candidates. nih.gov The reaction with an acid is a straightforward proton transfer, as illustrated by the general reaction below:
C₈H₁₅NH₂ + HX → C₈H₁₅NH₃⁺X⁻
This salt formation is a common and predictable reaction for this compound.
The lone pair of electrons on the nitrogen atom makes this compound a competent nucleophile, enabling it to participate in a variety of reactions to form a wide range of derivatives. A nucleophile is a chemical species that donates an electron pair to an electrophile to form a chemical bond. google.com In nucleophilic substitution reactions, this compound attacks an electron-deficient center, displacing a leaving group. nih.gov
For example, this compound can undergo nucleophilic aromatic substitution. In a documented synthesis, it reacts with 4-chloro-3-nitrobenzoic acid to yield 4-(cyclooctylamino)-3-nitrobenzoic acid. nih.gov This reaction highlights the amine's ability to act as a nucleophile, attacking the activated aromatic ring and displacing the chloride ion.
Another key reaction showcasing its nucleophilic character is reductive amination. This process typically involves the initial condensation of the amine with a carbonyl compound, such as an aldehyde or ketone, to form an imine intermediate, which is then reduced to the corresponding secondary or tertiary amine.
The nucleophilicity of this compound is central to its use as a building block in the synthesis of more complex molecules. The following table summarizes examples of its nucleophilic reactions leading to derivative formation.
| Reactant 1 (Electrophile) | Reactant 2 (Nucleophile) | Reagents/Conditions | Product | Reaction Type |
| 4-Chloro-3-nitrobenzoic acid | This compound | Not specified | 4-(Cyclooctylamino)-3-nitrobenzoic acid | Nucleophilic Aromatic Substitution |
| DNA-conjugated Ester (E1) | This compound | Not specified | DNA-conjugated Amide (F1) | Condensation (Amide formation) |
Table 1: Examples of Nucleophilic Reactions of this compound.
This compound in Named Organic Reactions
The reactivity of this compound allows it to be a key component in several named organic reactions, leading to the synthesis of important molecular scaffolds.
Condensation reactions are a cornerstone of organic synthesis where two molecules combine to form a larger molecule, often with the loss of a small molecule such as water. This compound readily participates in condensation reactions with carbonyl compounds to form imines. This reaction is particularly useful in the synthesis of iminopyridine ligands, which are significant in coordination chemistry. cairnrepo.orgstudycorgi.com
A specific example is the synthesis of a methylated iminopyridine ligand, which proceeds via the condensation of this compound with 6-methyl-2-pyridinecarboxylaldehyde. cairnrepo.org In this reaction, the nucleophilic amine attacks the carbonyl carbon of the aldehyde, followed by dehydration to yield the corresponding imine. cairnrepo.org The use of molecular sieves helps to drive the equilibrium towards the product by removing the water formed during the reaction. cairnrepo.org
| Aldehyde/Ketone | Amine | Reagents/Conditions | Product (Iminopyridine Ligand) | Yield |
| 6-Methyl-2-pyridinecarboxylaldehyde | This compound | CH₂Cl₂, Activated molecular sieves (4Å), Room Temperature, 5 days | N-((6-methylpyridin-2-yl)methylene)this compound | 70% |
Table 2: Synthesis of an Iminopyridine Ligand via Condensation with this compound. cairnrepo.org
A 1,3-dipolar cycloaddition is a chemical reaction between a 1,3-dipole and a dipolarophile, resulting in the formation of a five-membered ring. wikipedia.orgorganic-chemistry.org This class of reactions is a powerful tool for constructing heterocyclic systems. wikipedia.org Common 1,3-dipoles include azides, nitrile oxides, and diazo compounds, while dipolarophiles are typically alkenes or alkynes. organic-chemistry.orgyoutube.com The reaction is a concerted, pericyclic process involving the simultaneous formation of two new sigma bonds. organic-chemistry.org
While the nucleophilic nature of amines is fundamental, their direct participation as the 1,3-dipole or dipolarophile component in Huisgen-type 1,3-dipolar cycloadditions is not their most common role. Based on the available literature, there are no prominent, specific examples of this compound itself being a key reactant in a named 1,3-dipolar cycloaddition reaction. wikipedia.orgorganic-chemistry.orgyoutube.comrsc.orgrsc.org Such reactions typically require specific functional groups that constitute the 1,3-dipole (e.g., an azide (B81097) group) or the dipolarophile (e.g., an alkene or alkyne). Derivatization of this compound to introduce these functionalities would be a prerequisite for its participation in this type of cycloaddition.
Derivatization and Functionalization Reactions
The functionalization of this compound into various derivatives is a key aspect of its chemistry, primarily leveraging its nucleophilic character. These reactions allow for the introduction of new functional groups and the construction of more complex molecular architectures.
One notable derivatization involves the oxidation of the amine. In a method developed for the synthesis of O-acyl-N,N-disubstituted hydroxylamines, this compound reacts with benzoyl peroxide in the presence of cesium carbonate and water. mdpi.comresearchgate.net This reaction leads to the formation of an N-O bond, yielding O-benzoyl-N-cyclooctylhydroxylamine with high selectivity and a 90% yield. mdpi.comresearchgate.net This transformation highlights a less common reactivity pattern for a primary amine, moving beyond simple N-C bond formations.
The table below provides a summary of various derivatization and functionalization reactions involving this compound.
| Reaction Type | Reagents | Conditions | Product | Yield |
| O-acylation/Oxidation | Benzoyl peroxide (BPO), Cs₂CO₃, water | CH₂Cl₂ | O-benzoyl-N-cyclooctylhydroxylamine | 90% |
| Nucleophilic Aromatic Substitution | 4-Chloro-3-nitrobenzoic acid | Not specified | 4-(Cyclooctylamino)-3-nitrobenzoic acid | 60% |
| Condensation (Iminopyridine synthesis) | 6-Methyl-2-pyridinecarboxylaldehyde | CH₂Cl₂, Molecular Sieves | N-((6-methylpyridin-2-yl)methylene)this compound | 70% |
| Condensation (Amide formation) | DNA-conjugated Ester | Not specified | DNA-conjugated Amide | Not specified |
Table 3: Summary of Derivatization and Functionalization Reactions of this compound.
Oxidation Reactions
As a primary amine, this compound can be oxidized to various products, with the outcome dependent on the specific oxidizing agent and reaction conditions. For instance, the oxidation of primary amines can lead to the formation of hydroxylamines. A notable method involves the use of benzoyl peroxide, buffered by reagents like cesium carbonate in a biphasic system (CH₂Cl₂/water), which has been shown to be effective for the oxidation of this compound to its corresponding O-benzoyl-N-monosubstituted hydroxylamine (B1172632) in high yield (90%). mdpi.comresearchgate.netnih.gov This particular protocol demonstrates high N-O selectivity and is well-tolerated by various primary amines. researchgate.net Other oxidizing agents can also be employed to yield different products, such as corresponding oxides or amides.
| Reactant | Reagent(s) | Product Type |
| This compound | Benzoyl Peroxide / Cs₂CO₃ / H₂O | O-Benzoyl-N-monosubstituted hydroxylamine |
Reduction Reactions
While this compound itself, being a saturated amine, is not typically subject to reduction, its derivatives, particularly imines formed from it, readily undergo reduction. This is a key step in reductive amination, a powerful method for synthesizing more complex secondary or tertiary amines. For example, this compound can be reacted with an aldehyde or ketone to form an intermediate imine (a Schiff base). This imine is then reduced in situ to the corresponding substituted amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). vulcanchem.com An example is the reaction of this compound with furfural (B47365) (furan-2-carbaldehyde) in the presence of a reducing agent to yield N-(furan-2-ylmethyl)this compound. vulcanchem.com
| Reactant 1 | Reactant 2 | Reducing Agent | Product |
| This compound | Furfural | Sodium cyanoborohydride (NaBH₃CN) | N-(furan-2-ylmethyl)this compound |
| Cyclooctanone (B32682) | Butan-2-amine | Sodium borohydride (NaBH₄) | N-(butan-2-yl)this compound |
Substitution Reactions
The lone pair of electrons on the nitrogen atom makes this compound a competent nucleophile, enabling it to participate in various nucleophilic substitution reactions. It readily reacts with electrophiles such as alkyl halides and acyl chlorides. thermofisher.comfishersci.com For instance, the reaction with an alkyl halide like methyl iodide would lead to successive alkylation, forming N-methylthis compound, N,N-dimethylthis compound, and ultimately the quaternary ammonium (B1175870) salt. Similarly, acylation with an acyl chloride or acid anhydride (B1165640) in the presence of a base yields the corresponding N-cyclooctyl amide. thermofisher.comfishersci.com These reactions are fundamental in building more complex molecules from the this compound scaffold. ontosight.ai In one documented synthesis, this compound was reacted with 4-((1-carboxypentyl)oxy)-2-hydroxy-5-(thiophen-3-ylethynyl)-benzoic acid to form a complex amide. nih.gov
| Reactant 1 | Reactant 2 | Reaction Type | Product Class |
| This compound | Alkyl Halide | Nucleophilic Alkylation | Secondary/Tertiary Amine, Quaternary Ammonium Salt |
| This compound | Acyl Chloride | Nucleophilic Acylation | Amide |
| This compound | 2-(chloromethyl)furan (B1296002) | Nucleophilic Substitution | N-(furan-2-ylmethyl)this compound |
Amination Reactions
This compound is not only a product of amination reactions but also serves as a key reagent in them. Its own synthesis can be achieved through methods like the catalytic hydrogenation of cyclooctanone in the presence of ammonia (B1221849) or the reaction of cyclooctyl bromide with ammonia. ontosight.aichemicalbook.com
Furthermore, this compound is frequently used as the amine component in reductive amination procedures to synthesize substituted secondary amines. nih.gov For example, it can be reacted with 6-methyl-2-pyridinecarboxylaldehyde to form the corresponding imine, which is a precursor to platinum(II) complexes. cairnrepo.org It has also been used in nucleophilic aromatic substitution reactions, such as in the synthesis of 4-(cyclooctylamino)-3-nitrobenzoic acid from 4-fluoro-3-nitrobenzoic acid. nih.gov
| Reaction Type | Reactant(s) | Product |
| Reductive Amination (Synthesis of) | Cyclooctanone + Ammonia + H₂ | This compound |
| Nucleophilic Aromatic Substitution | 4-fluoro-3-nitrobenzoic acid + this compound | 4-(cyclooctylamino)-3-nitrobenzoic acid |
| Reductive Amination (Use of) | Aldehyde/Ketone + this compound + Reducing Agent | N-substituted this compound |
Functional Group Tolerance in Complex Reactions
In multistep syntheses, the reactivity of the amine group in this compound can be managed to allow for transformations on other parts of a molecule. This high degree of functional group tolerance is demonstrated in various complex reactions. For instance, this compound has been shown to be a compatible substrate in palladium-catalyzed reactions and other transformations where functional groups like esters, aryl halides, and nitro groups remain intact on other parts of the reacting molecules. nih.govuliege.be
When necessary, the amino group can be protected to prevent it from reacting undesirably. Common protecting groups for amines include tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). These groups render the nitrogen non-nucleophilic, allowing other chemical steps to proceed. The protecting group can then be removed under specific conditions to regenerate the amine. This strategy is crucial in the synthesis of complex pharmaceutical intermediates and other fine chemicals. For example, after a coupling reaction, a Boc group can be removed to yield the final amine product. nih.gov
| Scenario | Strategy | Example |
| Amine is a desired reactant | Direct use in reaction | This compound in reductive amination nih.gov |
| Amine needs to be unreactive | Protection/Deprotection | Use of a Boc-protected intermediate, followed by deprotection nih.gov |
| Other functional groups present | Careful selection of reaction conditions | Palladium-catalyzed reactions where this compound is tolerated uliege.be |
Reaction Mechanism Elucidation for this compound Transformations
Mechanistic Studies of Nucleophilic Substitution
The primary mechanism for nucleophilic substitution reactions where this compound acts as the nucleophile attacking an alkyl halide is the Sₙ2 (bimolecular nucleophilic substitution) mechanism. nih.gov This process involves a single, concerted step. chemguide.co.uk The nitrogen atom of this compound uses its lone pair of electrons to attack the electrophilic carbon atom of the substrate (e.g., an alkyl halide), simultaneously displacing the leaving group (e.g., a halide ion). chemistrystudent.com
The reaction proceeds through a trigonal bipyramidal transition state where the new nitrogen-carbon bond is forming at the same time as the carbon-leaving group bond is breaking. chemguide.co.uk The rate of this bimolecular reaction is dependent on the concentration of both this compound and the electrophilic substrate. chemguide.co.uk The steric bulk of the cyclooctyl group can influence the reaction rate by hindering the approach of the nucleophilic nitrogen to the electrophilic center, a factor that must be considered when comparing its reactivity to smaller primary amines.
Proposed Radical-Mediated Mechanisms
The reactivity of this compound extends to pathways involving radical intermediates, which are crucial in various synthetic transformations. Experimental evidence, including kinetic studies and trapping experiments, has substantiated the proposal of several radical-mediated mechanisms.
Another significant radical-mediated transformation involving primary amines like this compound is deaminative halogenation. A proposed mechanism for this reaction proceeds through the formation of a 1,1-diazene intermediate, followed by homolytic extrusion of dinitrogen (N2) to generate a carbon-centered radical, which then undergoes halogenation. semanticscholar.org This method is applicable to a wide range of primary amines, including cyclic systems, and is noted for its mild conditions, which prevent the formation of elimination byproducts like styrenes. semanticscholar.org The robustness of this protocol is demonstrated by its tolerance for a diverse array of functional groups. semanticscholar.org
Furthermore, trapping studies using agents like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) have provided evidence for radical pathways in other reactions. For instance, the isolation of benzyl (B1604629) TEMPO adducts has supported a radical pair pathway in the final step of a proposed mechanism for a researchgate.netmdpi.com-Meisenheimer rearrangement. researchgate.net In palladium-catalyzed cross-coupling reactions, a single-electron transfer (SET) process between a Pd(0) species and an alkyl halide can generate an alkyl radical. nih.gov This radical can then recombine with a Pd(I) species as part of the catalytic cycle. nih.gov
Table 1: Summary of Proposed Radical-Mediated Mechanisms Involving Amines
| Reaction Type | Proposed Intermediate(s) | Supporting Evidence | Ref |
|---|---|---|---|
| Photoredox Difluoroalkylation | Carbon-centered radical | Photoluminescence quenching, ESR, spin-trapping, KIE | uliege.be |
| Deaminative Halogenation | 1,1-diazene, Carbon-centered radical | Product analysis, functional group tolerance | semanticscholar.org |
| Palladium-Catalyzed Cross-Coupling | Alkyl radical, Pd(I) species | Mechanistic studies of similar reactions | nih.gov |
Insights into Catalytic Cycles
This compound participates in several catalytic cycles, serving as a substrate in transformations that are crucial for the synthesis of valuable chemical entities. These cycles often involve transition metal catalysts or enzymes, highlighting the amine's versatility.
In the realm of biocatalysis, this compound has been a subject of study in enzyme-catalyzed deracemization processes. Kinetic studies have revealed that mutant forms of cyclohexylamine (B46788) oxidase (CHAO) exhibit higher catalytic efficiency toward this compound compared to the wild-type enzyme. researchgate.net This process is a key part of a dynamic kinetic resolution (DKR) system, which combines enzymatic resolution with a chemical or metal-catalyzed racemization of the unreacted enantiomer, thereby enabling the theoretical conversion of a racemate into a single enantiomer with a 100% yield. For instance, an efficient ruthenium-catalyzed racemization of amines has been developed that can be coupled with an enzymatic kinetic resolution. researchgate.net
Palladium catalysts are also central to reactions involving this compound. A general mechanism for palladium-catalyzed N-alkylation involves the initial insertion of a palladium catalyst into the N-H bond of the amine. researchgate.net This is followed by a β-hydride elimination step, which generates an imine complex. researchgate.net The cycle proceeds with the addition of a second, different amine to this complex, leading to the formation of a new amine product. researchgate.net In a different type of transformation, this compound has been used as a substrate under Yamamoto's conditions for the synthesis of O-benzoyl-N-monosubstituted hydroxylamines, achieving a high yield of 90%. mdpi.com
Furthermore, this compound has been utilized in the synthesis of heterocyclic Schiff base ligands. ijpsonline.com These ligands are prepared through a cascade reaction with specific aldehydes. ijpsonline.com The resulting Schiff bases can then be complexed with metal ions, such as copper(II), to form metal complexes. ijpsonline.com These complexes themselves can possess interesting structural, physicochemical, and catalytic properties, which are subjects of ongoing investigation to understand structure-property relationships for various applications. ijpsonline.com
A proposed catalytic cycle for a palladium-catalyzed reaction involving tertiary alkyl chlorides highlights the fundamental steps that can be relevant to amine substrates. The cycle may initiate with the reduction of a Pd(II) precatalyst to a Pd(0) species. nih.gov A single-electron transfer (SET) from the Pd(0) to the substrate generates a radical and a Pd(I) species, which then recombine. nih.gov Ligand exchange with an incoming nucleophile, such as an amine or its salt, followed by reductive elimination, releases the product and regenerates the active catalytic species. nih.gov
Table 2: Overview of Catalytic Cycles Involving this compound
| Catalytic System | Role of this compound | Transformation | Outcome/Product | Ref |
|---|---|---|---|---|
| Cyclohexylamine Oxidase (mutant) & Borane | Substrate | Deracemization | Enantiomerically enriched amine | researchgate.net |
| Ruthenium Catalyst | Substrate | Racemization | Racemic amine for DKR | researchgate.net |
| Palladium Catalyst | Substrate | N-Alkylation / Alkyl Group Exchange | Unsymmetrical amines | researchgate.net |
| Yamamoto's Conditions (Reagents not specified) | Substrate | N-Benzoyloxylation | O-benzoyl-N-cyclooctylhydroxylamine (90% yield) | mdpi.com |
Applications of Cyclooctanamine in Organic Synthesis and Catalysis
Cyclooctanamine as a Versatile Building Block in Organic Synthesis
The chemical reactivity of its amino group, combined with the distinct three-dimensional shape of the cyclooctyl ring, makes this compound a key component in constructing larger molecular frameworks. It is frequently used as a pharmaceutical intermediate for synthesizing a range of drugs. lookchem.com
Synthesis of Pharmaceuticals and Agrochemicals
This compound is a recognized building block in the pharmaceutical industry. lookchem.com Its incorporation into drug candidates can influence their biological activity. For instance, the condensation of this compound with other molecular fragments has been used to create benzofuran-2-carboxamides, a class of compounds investigated for their potential antitubercular activity. nih.gov
In the agrochemical sector, which involves the synthesis of products like pesticides and herbicides, derivatives of nitrogen-containing heterocycles are common. nih.govnih.gov While specific commercial agrochemicals derived directly from this compound are not extensively documented in public literature, the fundamental principles of organic synthesis allow for its use in creating novel active ingredients for crop protection. bckv.edu.inhyphadiscovery.com
Precursor in Drug Synthesis
A precursor is a compound that participates in a chemical reaction that produces another compound. unodc.orgincb.org this compound serves as a precursor in the synthesis of targeted therapies. A notable application is in the creation of inhibitors for Lysine-specific demethylase 1 (LSD1/KDM1A), an enzyme linked to the progression of cancers like acute myeloid leukemia (AML). nih.govchemrxiv.org Researchers have synthesized a series of tranylcypromine (B92988) analogues containing a carboxamide group, where this compound is used to form part of the final inhibitor structure. nih.govresearchgate.net These inhibitors have shown potent, sub-micromolar efficacy in inhibiting both the LSD1 enzyme and the proliferation of AML cells. nih.govchemrxiv.org
Table 1: Application of this compound as a Precursor in LSD1/KDM1A Inhibitor Synthesis
| Target Enzyme | Disease Indication | Precursor Role | Resulting Compound Class |
|---|
Ligand Synthesis for Metal Complexes
The amino group of this compound allows it to be a starting point for creating ligands, which are molecules that bind to central metal atoms to form coordination complexes. sysrevpharm.orgrsc.orgrsc.org These complexes are crucial in various areas, especially in catalysis. rsc.org By modifying this compound, more complex ligands can be synthesized that, when combined with metals like cobalt, nickel, or copper, can catalyze specific chemical reactions. sysrevpharm.org The structure of the ligand plays a critical role in the resulting complex's stability and reactivity. mdpi.com
Derivatization for Drug Discovery
Derivatization is the process of chemically modifying a compound to enhance its properties for analysis or to create new molecules with different biological activities. psu.edujfda-online.comnih.gov this compound is a useful scaffold for creating libraries of new compounds for drug discovery. nih.gov Its amine group can be readily transformed into a wide array of functional groups.
This approach has been used to develop modulators for the P2X7 receptor, a target for inflammatory and neurological diseases. nih.govfrontiersin.orgresearchgate.net The P2X7 receptor is an ATP-gated ion channel, and its modulation can affect immune responses and neuroinflammation. nih.govfrontiersin.orgfrontiersin.org By synthesizing and testing various derivatives of this compound, researchers can explore structure-activity relationships to identify potent and selective P2X7 modulators. mdpi.com For example, N-(3-bromo-4-ethoxy-5-methoxybenzyl)this compound is a derivative that has been studied for its potential biological activities. ontosight.ai
Table 2: Examples of this compound Derivatives and Their Research Areas
| Derivative Name | Area of Research | Potential Application |
|---|---|---|
| N-(3-bromo-4-ethoxy-5-methoxybenzyl)this compound | Medicinal Chemistry | Receptor interaction / Enzymatic inhibition |
| N-(butan-2-yl)this compound | Organic Synthesis | Building block for complex molecules |
| Benzofuran-2-carboxamides (from this compound) | Medicinal Chemistry | Antitubercular activity |
Role of this compound in Catalysis
While direct catalytic activity of this compound itself is not its primary role, its function as a building block for ligands is crucial for the field of catalysis.
As a Ligand Component in Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are porous, crystalline materials made of metal ions or clusters linked by organic molecules. sigmaaldrich.comprometheanparticles.co.ukcas.org The properties of a MOF, such as its surface area and pore size, can be tailored by choosing specific metals and organic linkers. prometheanparticles.co.ukcas.org This makes them highly versatile for applications in gas storage, separation, and catalysis. sigmaaldrich.comrsc.org
While this compound itself is typically too simple to be a primary structural linker in a MOF, its derivatives can be incorporated into more complex linker molecules. The amine group can be functionalized to become part of a larger organic strut that is then used to construct the MOF. The presence of the amine functionality within the pores of the resulting MOF can introduce basic sites, which can be catalytically active for certain organic reactions.
In Single-Atom Catalysts (SACs)
While direct applications of this compound in the synthesis or as a component of single-atom catalysts (SACs) are not extensively documented in dedicated studies, the principles of SACs are relevant to understanding how molecules like this compound could potentially interact with these catalytic systems. SACs represent a frontier in heterogeneous catalysis, featuring isolated metal atoms dispersed on a support material. rsc.orgrsc.org This configuration maximizes atomic efficiency and can lead to unique catalytic properties compared to traditional nanoparticle catalysts. rsc.orgnih.govethz.ch
The interaction between a molecule such as this compound and an SAC would be governed by the nature of the single-atom active site and the support. mdpi.com The amine group of this compound could, in principle, coordinate to the single metal atom, influencing its electronic properties and, consequently, its catalytic activity and selectivity. nih.govmdpi.com The support material, often a carbon-based material or a metal oxide, plays a crucial role in stabilizing the single atoms and can also participate in the catalytic process. nih.govmdpi.com
The synthesis of SACs involves methods like atomic layer deposition (ALD) and impregnation, which aim to achieve high dispersion and loading of the metal atoms. nih.govmdpi.com The rational design and synthesis of SACs are critical for tailoring their catalytic performance for specific organic reactions. rsc.org Theoretical calculations are often employed to understand the active sites and reaction mechanisms at the atomic level. rsc.org Although direct evidence is lacking, the fundamental concepts of SACs suggest a potential, yet unexplored, role for molecules like this compound in modulating these advanced catalytic systems.
In N-Heterocyclic Carbene (NHC)-Metal Complexes
N-Heterocyclic carbenes (NHCs) are a significant class of ligands in organometallic chemistry and catalysis. tcichemicals.comscispace.com These ligands, first isolated by Arduengo, are known for their strong σ-donating properties and their ability to form stable complexes with a wide range of transition metals. tcichemicals.comrsc.org The resulting NHC-metal complexes are highly effective catalysts for various organic transformations, including cross-coupling reactions, metathesis, and C-H bond activation. tcichemicals.comscispace.com
The stability and reactivity of NHC-metal complexes are influenced by the electronic and steric properties of the NHC ligand. tcichemicals.com Bulky substituents on the nitrogen atoms of the NHC ring are often used to enhance conformational stability. tcichemicals.com While this compound itself is not an NHC, its derivatives could potentially be explored as substituents on the NHC framework. The bulky and flexible cyclooctyl group could impart unique steric and electronic effects on the resulting NHC ligand and its corresponding metal complex.
The synthesis of NHC-metal complexes can be achieved through various methods, including the reaction of a free NHC with a metal precursor or via transmetalation from a silver-NHC complex. tcichemicals.comscispace.com These complexes have found applications in diverse fields, including materials science for the development of luminescent materials and in medicinal chemistry as potential antimicrobial and anticancer agents. rsc.orgnih.gov The versatility of NHC ligands allows for extensive structural modifications, offering a platform for fine-tuning the properties of the metal complexes for specific applications, including catalysis in aqueous media. rsc.orgrsc.org
Modulation of Catalytic Activity and Selectivity
The ability to control the activity and selectivity of a catalyst is a central goal in catalysis research. shell.com Catalytic selectivity refers to the catalyst's capacity to favor specific reaction pathways to maximize the yield of the desired product while minimizing byproducts. shell.com Various strategies are employed to modulate catalyst performance, including the modification of ligands, the use of additives, and the engineering of the catalyst's support and active sites. nih.govrsc.org
In the context of this compound, its potential role in modulating catalytic activity would likely stem from its function as a ligand or a directing group. The amine functionality can coordinate to a metal center, thereby altering its electronic environment and steric accessibility. This interaction can influence the binding of substrates and the energetics of the transition states in a catalytic cycle, ultimately affecting both the rate (activity) and the outcome (selectivity) of the reaction.
For instance, in reactions catalyzed by transition metal complexes, the introduction of a bulky ligand like a this compound derivative could create a specific steric environment around the metal center, favoring the formation of one stereoisomer over another (enantioselectivity) or directing the reaction to a specific site on a multifunctional substrate (regioselectivity). The basicity of the amine group could also play a role in reactions that are sensitive to pH or involve proton transfer steps. While specific, documented examples of this compound being used to modulate catalytic activity are not prevalent, its structural and electronic properties suggest it as a candidate for such a role in the development of new catalytic systems.
Supramolecular Chemistry and Host-Guest Interactions Involving this compound
Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and electrostatic interactions. fiveable.memdpi.comthno.org A key area within this field is host-guest chemistry, which involves the specific binding of a "guest" molecule into a cavity or binding site of a "host" molecule. fiveable.me
Binding Thermodynamics with Macrocyclic Receptors (e.g., Cucurbiturils, Cyclodextrins)
This compound has been utilized as a guest molecule in studies of host-guest interactions with various macrocyclic receptors, most notably cucurbit[n]urils (CB[n]) and cyclodextrins (CDs). rsc.orgmdpi.com These host molecules possess hydrophobic cavities that can encapsulate guest molecules of appropriate size and shape. github.iosci-hub.se
The binding of this compound to these hosts is governed by a combination of factors, including hydrophobic interactions between the cyclooctyl ring and the cavity, and ion-dipole interactions between the protonated amine group of this compound and the polar portals of the host (e.g., the carbonyl-fringed portals of cucurbiturils). rsc.orgnih.gov
The thermodynamics of these binding events, including the Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of complexation, are often determined using techniques like Isothermal Titration Calorimetry (ITC) and Nuclear Magnetic Resonance (NMR) spectroscopy. sci-hub.seresearchgate.netescholarship.org For instance, the binding of this compound (often referred to as G9 in SAMPL challenges) to cucurbit fiveable.meuril (CB fiveable.me) has been experimentally characterized. rsc.orggithub.com These studies provide quantitative data on the strength and nature of the host-guest interaction. Similarly, the binding of various amine-containing guests with cyclodextrins has been investigated, revealing insights into the factors that govern complex formation, such as the size of the cyclodextrin (B1172386) cavity and the structure of the guest. github.ioescholarship.orgunina.it
| Host | Guest | ΔG (kcal/mol) | ΔH (kcal/mol) | TΔS (kcal/mol) | Method | Reference |
|---|---|---|---|---|---|---|
| Cucurbit fiveable.meuril (CB fiveable.me) | This compound | Data not specified | Data not specified | Data not specified | ITC, NMR | rsc.org, github.com |
Computational Approaches to Binding Energies
Predicting the binding affinity of a guest molecule to a host is a significant challenge in computational chemistry. rsc.org Various computational methods are employed to calculate the Gibbs free energy of binding (ΔG_bind), ranging from molecular dynamics (MD) simulations with force fields to more accurate but computationally expensive quantum mechanics (QM) methods. mdpi.comchemrxiv.org
This compound's binding to cucurbit fiveable.meuril has served as a benchmark system in several studies aimed at developing and validating these computational approaches. rsc.orgmdpi.com For example, methods combining semi-empirical quantum chemical (SQM) exploration of the conformational space with multi-level refinement of energies have been used to achieve high accuracy in predicting binding energies. rsc.orgchemrxiv.org These studies often involve extensive sampling of the conformational landscape of the host, guest, and the host-guest complex. mdpi.com
Force fields like the General Amber Force Field (GAFF) have been used in umbrella sampling simulations to compute the binding free energies of this compound and other guests to CB fiveable.me. nih.gov However, these methods can sometimes overestimate binding affinities, necessitating the use of empirical correction models. nih.gov The development of more accurate force fields and sampling techniques remains an active area of research. researchgate.net
| Host | Guest | Computational Method | Calculated ΔG_bind (kcal/mol) | Experimental ΔG_bind (kcal/mol) | Deviation (kcal/mol) | Reference |
|---|---|---|---|---|---|---|
| Cucurbit fiveable.meuril (CB fiveable.me) | This compound (G9) | GFN2-xTB | Underestimated by 1-2 kcal/mol | Not specified | 1-2 | rsc.org |
| Cucurbit fiveable.meuril (CB fiveable.me) | This compound (G9) | r2SCAN-3c (Level 1) | Improved over GFN2-xTB | Not specified | Not specified | rsc.org |
| Cucurbit fiveable.meuril (CB fiveable.me) | This compound (G9) | Umbrella Sampling (GAFF) | Overestimated | Not specified | Not specified | nih.gov |
Role in Statistical Assessment of the Modeling of Proteins and Ligands (SAMPL) Challenges
The Statistical Assessment of the Modeling of Proteins and Ligands (SAMPL) challenges are a series of blind prediction exercises designed to assess and advance the state of computational methods for predicting binding affinities and other molecular properties. rsc.orgresearchgate.net In these challenges, experimental data for a set of host-guest systems are held back while computational chemists submit their predictions.
This compound (often designated as guest G9) and its binding to cucurbit fiveable.meuril (CB fiveable.me) have been included in several SAMPL challenges, including SAMPL6 and SAMPL8. mdpi.comgithub.comresearchgate.net In the SAMPL8 challenge, which focused on the binding of "drugs of abuse" to CB fiveable.me, this compound was included as a reference compound for which experimental binding data was previously reported. researchgate.netgithub.com Its inclusion allows for the calibration and testing of computational protocols. nih.gov
The performance of various computational methods in predicting the binding affinity of this compound and other guests in the SAMPL challenges has been mixed, highlighting the ongoing difficulties in accurately modeling host-guest interactions. researchgate.net Factors such as the choice of force field, the extent of conformational sampling, and the treatment of solvation and protonation states all significantly impact the accuracy of the predictions. mdpi.comgithub.com The SAMPL challenges continue to be a valuable community-wide effort to drive progress in the field of computational drug design and molecular modeling. researchgate.net
Advanced Characterization and Analytical Techniques
Spectroscopic Analysis of Cyclooctanamine and its Derivatives
Spectroscopy is a cornerstone for the structural investigation of this compound, offering detailed information about its atomic and molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of this compound and its derivatives. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR provide information on the chemical environment, connectivity, and stereochemistry of the molecule.
In the ¹H NMR spectrum of this compound, the protons on the large, flexible eight-membered ring typically appear as a complex, broad multiplet in the alkane region (approximately δ 1.4-1.9 ppm). The proton attached to the nitrogen-bearing carbon (the α-proton) is shifted downfield due to the electron-withdrawing effect of the amine group, usually appearing as a distinct multiplet. The amine (NH₂) protons can appear as a broad singlet, and their chemical shift is variable depending on the solvent, concentration, and temperature.
The ¹³C NMR spectrum provides complementary information. The carbons of the cyclooctane (B165968) ring produce several signals in the aliphatic region (typically δ 20-40 ppm). The carbon atom bonded to the nitrogen (C-N) is the most deshielded of the ring carbons, appearing at a higher chemical shift (around δ 50-60 ppm).
For derivatives, the NMR signals are predictably altered. For instance, in N-substituted derivatives, the substituent's protons and carbons will show characteristic signals. In the case of 4-(cyclooctylamino)-3-nitrobenzoic acid, the cyclooctyl protons are observed as multiplets between δ 1.59 and 2.09 ppm, while the α-proton (CH-N) appears as a triplet of triplets at δ 3.91 ppm due to coupling with neighboring protons. sigmaaldrich.com Similarly, for N-((6-chloro-1-isopropyl-1H-indol-3-yl)methyl)this compound, the this compound protons are observed as multiplets between δ 1.44 and 1.70 ppm, with the α-proton signal at δ 2.70 ppm. b-cdn.net
Table 1: Representative ¹H and ¹³C NMR Data for this compound Derivatives
| Compound | Nucleus | Chemical Shift (δ, ppm) | Signal Description |
|---|---|---|---|
| 4-(Cyclooctylamino)-3-nitrobenzoic acid sigmaaldrich.com | ¹H | 1.59 – 2.09 | m (14H, cyclooctyl protons) |
| ¹H | 3.91 | tt (1H, CH-N) | |
| N-((6-Chloro-1-isopropyl-1H-indol-3-yl)methyl)this compound b-cdn.net | ¹H | 1.44 | m (17H, cyclooctyl protons & others) |
| ¹H | 2.70 | m (1H, CH-N) |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. This technique is particularly useful for identifying the functional groups present in a compound.
The FT-IR spectrum of this compound, as a primary amine, displays several characteristic absorption bands. The N-H stretching vibrations of the primary amine group typically appear as a pair of medium-intensity peaks in the region of 3300-3400 cm⁻¹. The N-H bending vibration (scissoring) is observed around 1590-1650 cm⁻¹. Strong, sharp peaks corresponding to the C-H stretching of the cyclooctane ring's CH₂ groups are prominent between 2850 and 2950 cm⁻¹. researchgate.net The C-N stretching vibration usually appears in the fingerprint region, between 1000 and 1250 cm⁻¹.
Table 2: Characteristic FT-IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch | Primary Amine (-NH₂) | 3300 - 3400 (two bands) | Medium |
| C-H Stretch | Alkane (-CH₂-) | 2850 - 2950 | Strong |
| N-H Bend (Scissoring) | Primary Amine (-NH₂) | 1590 - 1650 | Medium |
| C-H Bend | Alkane (-CH₂-) | 1450 - 1470 | Variable |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This technique is most effective for compounds containing chromophores—functional groups with double bonds or aromatic rings that absorb light in the 200-800 nm range.
This compound itself, being a saturated aliphatic amine, lacks significant chromophores. Therefore, it does not exhibit strong absorption in the standard UV-Vis spectrum. This characteristic makes UV-Vis spectroscopy unsuitable for the direct quantification or characterization of the parent compound.
However, UV-Vis spectroscopy becomes a valuable tool for analyzing derivatives of this compound that incorporate a chromophore. For example, derivatives containing aromatic rings, such as N-aryl or N-benzyl cyclooctanamines, would show characteristic absorbance peaks. This method is often employed in conjunction with HPLC, where a UV-Vis detector can quantify the concentration of such derivatives as they elute from the column. researchgate.netnih.gov
Mass Spectrometry (MS), including GC-MS Analysis
Mass spectrometry (MS) is a destructive analytical technique that ionizes molecules and measures their mass-to-charge ratio (m/z). It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns. When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of individual components in a mixture.
In the electron ionization (EI) mass spectrum of this compound, the molecular ion peak ([M]⁺˙) is observed at an m/z of 127, corresponding to its molecular weight. A characteristic fragmentation pattern for cycloalkylamines involves the cleavage of the C-N bond and ring fragmentation. The base peak (the most intense peak) in the spectrum of this compound appears at m/z 56. b-cdn.net This prominent fragment ion is common for cycloalkylamines. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule and its fragments, allowing for the unambiguous determination of its elemental formula.
Table 3: Key Ions in the Electron Ionization Mass Spectrum of this compound
| m/z Value | Ion | Description | Relative Intensity |
|---|---|---|---|
| 127 | [C₈H₁₇N]⁺˙ | Molecular Ion | Low b-cdn.net |
Chromatographic Methods
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase."
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify each component in a mixture. It is widely used for purity assessment and purification of this compound derivatives.
Reversed-phase HPLC is the most common mode used for these compounds. nih.gov A nonpolar stationary phase, typically a C18 (octadecylsilyl) bonded silica (B1680970) column, is used with a polar mobile phase. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govarikesi.or.idresearchgate.net To improve peak shape and resolution for the basic amine, an acid modifier such as trifluoroacetic acid (TFA) or formic acid is frequently added to the mobile phase. nih.gov Detection is commonly achieved using a UV detector, particularly for derivatives with a UV-active chromophore, or a mass spectrometer (LC-MS) for universal and highly sensitive detection.
Table 4: Typical HPLC Conditions for Analysis of this compound Derivatives
| Parameter | Description |
|---|---|
| Technique | Reversed-Phase HPLC nih.gov |
| Stationary Phase (Column) | C18 (e.g., Sunfire Prep C18) nih.gov |
| Mobile Phase | Gradient of water and methanol or acetonitrile nih.govarikesi.or.id |
| Additives | 0.1% Trifluoroacetic Acid (TFA) nih.gov |
| Detection | UV (e.g., 254 nm) or Mass Spectrometry (LC-MS) nih.gov |
Gas Chromatography (GC)
Gas Chromatography is a cornerstone technique for the analysis of volatile compounds like this compound, serving both to separate it from complex mixtures and to quantify its purity. When coupled with a mass spectrometer (GC-MS), it provides definitive structural identification based on the mass-to-charge ratio of fragmented ions.
In research contexts, such as the analysis of biocrude oil produced from microalgae, GC-MS has been successfully employed to identify this compound as a constituent component. usask.ca The analysis typically involves dissolving the sample in a suitable solvent like dichloromethane (B109758) before injection. The chromatographic conditions are optimized for separation, with specific parameters for the inlet, carrier gas flow, and oven temperature ramp. usask.ca For instance, this compound has been identified with a retention time of 9.14 minutes under a specific set of GC conditions. usask.ca
Commercial suppliers of this compound also rely on GC to certify the purity of their products, with specifications often indicating a purity level of 96% or higher. thermofisher.com Capillary GC is another method noted for the analysis of this compound in various concentrates. researchgate.net
Table 1: Example GC-MS Parameters for this compound Analysis
| Parameter | Value |
|---|---|
| Instrument | Trace 1310 Gas Chromatograph & TSQ Duo Mass Spectrometer |
| Sample Solvent | Dichloromethane |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min |
| Inlet Temperature | 250°C |
| Oven Temperature Program | 5°C/min ramp |
| Retention Time | 9.14 min |
Data sourced from a study on the analysis of biocrude oil. usask.ca
X-ray Crystallography for Structural Elucidation
X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide unambiguous proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry. For this analysis, the compound must first be induced to form a high-quality single crystal.
While X-ray crystallography is a standard method for the structural elucidation of organic molecules, specific crystallographic data for this compound itself is not prominently featured in available research. However, the technique is widely applied to derivatives of related cyclic amines and their salts. researchgate.netnih.gov For example, the crystal structures of diastereomeric salts of chiral amines are often determined to establish the absolute configuration during stereoselective synthesis. researchgate.net Similarly, the structures of host-guest complexes, where a molecule like this compound or its derivatives might be bound within a larger receptor molecule, can be elucidated using this method. nih.gov The application of X-ray crystallography to a salt or a derivative of this compound would yield definitive structural information.
Elemental Analysis
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula, providing a crucial check of a sample's purity and confirming its elemental composition.
For this compound, the molecular formula is C₈H₁₇N. nist.govnih.gov Based on this formula, the theoretical elemental composition can be calculated. This analytical method is frequently mentioned in synthetic procedures for various amines to confirm that the desired product has been obtained. google.com
Table 2: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass | Molar Mass Contribution ( g/mol ) | Mass Percentage (%) |
|---|---|---|---|---|
| Carbon | C | 12.011 | 96.088 | 75.52% |
| Hydrogen | H | 1.008 | 17.136 | 13.47% |
| Nitrogen | N | 14.007 | 14.007 | 11.01% |
| Total | C₈H₁₇N | | 127.231 | 100.00% |
Purity Assessment and Stereochemical Purity Analysis
Assessing the purity of this compound is critical for its application in research and synthesis. Purity assessment involves determining the percentage of the desired compound and identifying any impurities.
Chemical Purity: The chemical purity of this compound is commonly determined using chromatographic techniques.
Gas Chromatography (GC): As mentioned previously, GC is a primary method for purity assessment, with commercial grades often specified at >95% or ≥96.0% purity. thermofisher.comkeyorganics.net
Ultra-Performance Liquid Chromatography (UPLC): UPLC, often coupled with mass spectrometry (UPLC/MS), is another high-resolution technique used to characterize the purity of synthesized compounds, including derivatives of this compound. mdpi.com
Stereochemical Purity: this compound is a chiral molecule, meaning it exists as a pair of non-superimposable mirror images called enantiomers. For applications where stereochemistry is important, it is necessary to determine the stereochemical or enantiomeric purity.
Chiral High-Performance Liquid Chromatography (HPLC): This is a common method for separating and quantifying the enantiomers of chiral compounds. The process uses a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times. This technique has been successfully applied to determine the stereochemical purity of other chiral amines, often achieving purities greater than 99.9%. researchgate.net
Diastereomeric Salt Formation: A classic method for resolving and analyzing enantiomers involves reacting the racemic amine with a single enantiomer of a chiral resolving agent (like a chiral acid) to form diastereomeric salts. researchgate.net These diastereomers have different physical properties, such as solubility, and can often be separated by crystallization. The purity of the separated diastereomer can then be analyzed by various methods, including X-ray crystallography. researchgate.net
Theoretical and Computational Studies of Cyclooctanamine
Analysis of Enantioselective Binding Preferences
Computational studies are indispensable tools for elucidating the intricate details of molecular recognition, particularly in the context of enantioselective binding. Techniques such as molecular docking, molecular dynamics simulations, and quantum mechanical (QM) calculations are widely employed to predict and analyze the interactions between chiral selectors and their enantiomeric guests semanticscholar.orgnih.govnih.gov. These computational approaches enable researchers to visualize the three-dimensional orientations of molecules during binding events and identify the specific non-covalent interactions—including hydrogen bonding, hydrophobic interactions, and π–π stacking—that underpin chiral discrimination nih.govnih.gov. By calculating binding free energies and analyzing conformational landscapes, these methods provide a quantitative framework for understanding the basis of enantioselectivity researchgate.netmdpi.comrsc.orgchemrxiv.org.
Cyclooctanamine has been utilized as a benchmark molecule in host-guest binding challenges, notably within the Statistical Assessment of the Modeling of Proteins and Ligands (SAMPL) series mdpi.comrsc.orgchemrxiv.orgrsc.org. In these studies, this compound (often designated as G8 and G9) serves as a test ligand for evaluating the predictive accuracy of computational methods when applied to macrocyclic receptors such as cucurbit mdpi.comuril (CB mdpi.com) and β-cyclodextrin (β-CD) rsc.orgchemrxiv.orgrsc.org. The computational predictions are rigorously validated against experimental data, typically derived from isothermal titration calorimetry (ITC) and NMR spectroscopy, to assess the reliability of the employed methodologies rsc.orgchemrxiv.orgrsc.org. These comprehensive challenges underscore the critical importance of thorough conformational sampling and precise energy evaluation schemes for achieving accurate binding free energy predictions, which are fundamental to understanding enantioselective binding preferences mdpi.comrsc.org. Such analyses contribute to identifying the key structural determinants responsible for chiral recognition researchgate.net.
| Host Receptor | Computational Methods Employed | Experimental Validation Methods | Key Findings/Focus | References |
| CB mdpi.com | SQM (GFN2-xTB) sampling, QM refinement, MD simulations | ITC, NMR spectroscopy | Predicting Gibbs energies of binding for drug molecules and this compound; assessing accuracy of computational methods. | mdpi.comrsc.orgchemrxiv.orgrsc.org |
| β-CD | SQM sampling, QM refinement, MD simulations | ITC, NMR spectroscopy | Predicting Gibbs energies of binding; evaluating accuracy of computational methods for host-guest systems. | rsc.orgchemrxiv.orgrsc.org |
Computational Studies on Reactivity and Mechanism
Computational methodologies, particularly Density Functional Theory (DFT), are essential for dissecting the mechanisms of chemical reactions and providing rational explanations for observed outcomes, including stereoselectivity researchgate.netuliege.beresearchgate.net. These investigations allow for the mapping of reaction pathways, the identification of transition states, and the quantification of energy barriers, thereby offering a detailed insight into the progression of a chemical transformation.
In one notable study, computational analyses were conducted to elucidate the reaction mechanism and rationalize the enantioselectivities observed in reactions involving amines, with this compound serving as a substrate, in the presence of benzoyl peroxide (BPO) researchgate.net. The research indicated that this compound, as a primary amine, demonstrated good tolerance under the optimized reaction conditions. The computational insights were instrumental in explaining the yields and the tolerance of various functional groups observed for this compound and related compounds within this specific synthetic context researchgate.netmdpi.com.
| Substrate | Reagent/Conditions | Yield | Computational Study Focus | References |
| This compound | Benzoyl peroxide (BPO), Cs₂CO₃, CH₂Cl₂, 3:1 BPO:water (Yamamoto's protocol) | 90% | Mechanism and rationalization of enantioselectivities, substrate tolerance, reaction efficiency | researchgate.netmdpi.com |
Compound Names Mentioned:
this compound
Stereochemistry and Conformational Aspects of Cyclooctanamine
Chirality and Stereoisomerism in Cyclooctanamine Derivatives
This compound, and its derivatives, present notable stereochemical features due to the nature of the eight-membered ring. The introduction of a substituent, such as an amino group, onto the cyclooctane (B165968) ring can create a chiral center, leading to the existence of enantiomers. These are non-superimposable mirror images that exhibit optical activity, rotating plane-polarized light in opposite directions. nih.gov
The complexity of stereoisomerism increases with further substitution on the cyclooctane ring. For instance, disubstituted cyclooctane derivatives can exist as diastereomers, which are stereoisomers that are not mirror images of each other. Diastereomers have different physical properties and can often be separated by conventional chromatographic techniques. The spatial arrangement of substituents on the flexible cyclooctane ring gives rise to a variety of stereoisomers, each with unique chemical and physical properties.
Conformational Dynamics of the Cyclooctane Ring
The conformational landscape of the cyclooctane ring is notably complex due to the existence of multiple conformers with comparable energy levels. wikipedia.orgalchetron.com Computational studies have been instrumental in exploring these various conformations. acs.org The most stable conformation of cyclooctane is the boat-chair form. wikipedia.orgalchetron.comwikipedia.org This is followed closely in stability by the crown conformation . wikipedia.orgalchetron.comwikimedia.org
The cyclooctane ring is not rigid and undergoes rapid interconversion between its various conformations. The boat-chair conformation itself is quite flexible, with an activation energy of only about 5 kcal/mol for the movement of its CH2 groups between different possible positions. libretexts.org The interconversion between the boat-chair and the crown conformation has a higher activation energy of approximately 10 kcal/mol. libretexts.org
Several other conformations, such as the twist-boat-chair, boat-boat, and chair-chair, have also been identified, though they are generally less stable. tandfonline.comresearchgate.net The relative populations of these conformers can be influenced by temperature and the physical state (gas or liquid) of the substance. tandfonline.com The presence of substituents on the ring, as in this compound, will further influence the conformational preferences to minimize steric interactions.
| Conformation | Relative Energy (kcal/mol) | Symmetry |
|---|---|---|
| Boat-Chair | 0.0 | Cs |
| Crown | 0.8 | D4d |
| Twist-Boat-Chair | ~1.6 | C2 |
| Boat-Boat | ~3.6 | D2d |
| Chair-Chair | ~7.5 | Ci |
Note: The relative energies are approximate values from computational studies and can vary slightly depending on the method of calculation.
Impact of Stereochemistry on Chemical and Biological Activity
The stereochemistry of a molecule plays a pivotal role in its chemical and biological activity. nih.govnih.gov For chiral molecules like this compound derivatives, the different enantiomers can exhibit significantly different interactions with other chiral molecules, including biological receptors and enzymes. nih.gov This is because biological systems are inherently chiral, composed of L-amino acids and D-sugars.
This principle of stereoselectivity means that one enantiomer (the eutomer) may exhibit the desired therapeutic effect, while the other (the distomer) could be less active, inactive, or even responsible for undesirable side effects. nih.gov The specific three-dimensional arrangement of atoms in each stereoisomer determines how it fits into the binding site of a biological target. nih.gov Therefore, the synthesis and evaluation of individual stereoisomers of this compound derivatives are crucial in drug discovery and development to identify the most potent and safest candidate. researchgate.netrsc.org The differential biological activity of stereoisomers can also be influenced by factors such as stereoselective uptake and metabolism. nih.gov
Methods for Determining Enantiomeric Excess
Determining the enantiomeric excess (ee), or the degree to which one enantiomer is present in excess of the other in a mixture, is critical in the synthesis and characterization of chiral compounds. heraldopenaccess.us Several analytical techniques are employed for this purpose.
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used method for separating enantiomers. rsc.orgnih.gov The differential interaction of the enantiomers with the chiral stationary phase leads to different retention times, allowing for their separation and quantification. mdpi.com The accuracy and reliability of ee determination by chiral HPLC depend on factors such as peak resolution and integration parameters. umn.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy is another valuable tool for determining enantiomeric excess. researchgate.net Since enantiomers are indistinguishable in an achiral solvent, a chiral derivatizing agent or a chiral solvating agent is used to convert the enantiomers into diastereomers, which have distinct NMR spectra. acs.orgrsc.org The integration of the signals corresponding to each diastereomer allows for the calculation of the enantiomeric excess. bham.ac.uk Techniques using fluorine-19 NMR after derivatization with a fluorine-containing agent have also been developed for this purpose. acs.org
Other methods for determining enantiomeric excess include:
Gas Chromatography (GC) with a chiral stationary phase.
Circular Dichroism (CD) Spectroscopy , which measures the differential absorption of left- and right-circularly polarized light. nih.gov
Mass Spectrometry (MS) based methods that involve the formation of diastereomeric complexes. ucdavis.edu
Fluorescence Spectroscopy using chiral sensors that exhibit different fluorescence responses to each enantiomer. nih.govresearchgate.net
| Method | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Chiral HPLC | Differential interaction with a chiral stationary phase. | High resolution, accuracy, and wide applicability. heraldopenaccess.usnih.gov | Can be time-consuming and expensive. acs.org |
| NMR Spectroscopy | Formation of diastereomers with distinct NMR signals. | Rapid analysis, readily available instrumentation. rsc.org | Requires derivatization, potential for overlapping signals. bham.ac.uk |
| Circular Dichroism | Differential absorption of circularly polarized light. | Rapid screening, can determine absolute configuration. nih.gov | Requires a chromophore near the stereocenter. |
| Fluorescence Spectroscopy | Differential fluorescence response with a chiral sensor. | High sensitivity, suitable for high-throughput screening. nih.gov | Requires a suitable fluorescent sensor. |
Future Directions and Emerging Research Avenues for Cyclooctanamine
Cyclooctanamine, a cyclic amine with an eight-membered carbon ring, is a compound with potential for broader applications in chemical synthesis and materials science. While its current uses are specific, emerging research avenues are poised to unlock new functionalities and more efficient production methods. Future research is likely to concentrate on developing highly selective synthetic pathways, exploring novel catalytic roles, utilizing advanced computational tools to predict its behavior, and integrating principles of green chemistry to ensure sustainable manufacturing.
Q & A
Basic Research Questions
Q. How can researchers identify literature gaps in cyclooctanamine studies to formulate focused research questions?
- Methodology : Conduct systematic literature reviews using databases like SciFinder, PubMed, and Web of Science to map existing studies. Apply the PICOT framework (Population: target molecules; Intervention: synthetic/analytical methods; Comparison: alternative amines; Outcome: reactivity/stability; Time: experimental timelines) to structure gaps .
- Tools : Use keyword combinations (e.g., "this compound synthesis," "physicochemical properties") and filters for publication years to prioritize recent findings. Track citation networks to identify understudied applications .
Q. What experimental designs are optimal for characterizing this compound’s physicochemical properties?
- Methodology : Employ a tiered analytical approach:
Spectroscopy : NMR (¹H/¹³C) and IR to confirm structure and functional groups.
Chromatography : HPLC or GC-MS for purity assessment.
Thermal Analysis : DSC/TGA to study stability and phase transitions.
- Validation : Cross-reference results with computational predictions (e.g., DFT for vibrational spectra) to resolve discrepancies .
Q. How can researchers ensure ethical and feasible synthesis protocols for this compound derivatives?
- Framework : Apply the FINER criteria (Feasible: lab resources; Interesting: novelty; Novel: unexplored derivatives; Ethical: safe handling; Relevant: pharmacological/industrial potential). For example, prioritize low-toxicity reagents and adhere to safety guidelines (e.g., fume hood use, waste disposal) .
Advanced Research Questions
Q. How should researchers address contradictions in reported bioactivity data for this compound analogs?
- Methodology : Conduct comparative meta-analyses using PRISMA guidelines. Stratify studies by variables like assay type (e.g., in vitro vs. in vivo), concentration ranges, and cell lines. Apply statistical tests (e.g., ANOVA) to identify confounding factors (e.g., solvent polarity, pH) .
- Case Example : If analog A shows conflicting IC₅₀ values in cancer cell studies, replicate experiments under standardized conditions and perform sensitivity analysis .
Q. What strategies optimize the regioselectivity of this compound functionalization in complex syntheses?
- Methodology : Combine experimental and computational approaches:
Mechanistic Studies : Use isotopic labeling (²H/¹³C) to track reaction pathways.
DFT Modeling : Predict transition states to identify kinetic vs. thermodynamic control.
DoE (Design of Experiments) : Vary catalysts, temperatures, and solvents to map selectivity trends .
Q. How can multi-omics approaches elucidate this compound’s metabolic pathways in biological systems?
- Workflow :
Transcriptomics : RNA-seq to identify upregulated enzymes post-exposure.
Metabolomics : LC-MS/MS to detect intermediate metabolites.
Network Analysis : Integrate data via platforms like MetaboAnalyst to map pathway interactions.
Handling Methodological Challenges
Q. How to design a robust study validating this compound’s receptor-binding mechanisms?
- Framework : Use PICOT to define:
- Population : Target receptors (e.g., GPCRs).
- Intervention : Radioligand binding assays.
- Comparison : Known agonists/antagonists.
- Outcome : Binding affinity (Kd/IC₅₀).
- Time : Kinetic vs. equilibrium studies.
Q. What statistical methods resolve variability in this compound’s toxicity profiles across studies?
- Approach : Apply mixed-effects models to account for inter-study heterogeneity. Use funnel plots to detect publication bias. For dose-response contradictions, perform benchmark dose (BMD) modeling .
Resources for Rigorous Research
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
